molecular formula C21H18N2O6S B11367931 methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11367931
M. Wt: 426.4 g/mol
InChI Key: QHMMFUDPNMVMHW-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxin, isoxazole derivatives, and cyclopenta[b]thiophene. The synthesis may involve the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring.

    Coupling Reactions: The isoxazole derivative is then coupled with 2,3-dihydro-1,4-benzodioxin-6-yl using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization: The intermediate product is then subjected to cyclization to form the cyclopenta[b]thiophene ring system.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the final product

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole or benzodioxin derivatives.

Scientific Research Applications

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound shares structural similarities with other isoxazole and benzodioxin derivatives.

    Isoxazole Derivatives: Compounds such as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazole.

    Benzodioxin Derivatives: Compounds such as 2,3-dihydro-1,4-benzodioxin-6-ylamine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by several distinct structural features:

  • Core Structure : It contains a cyclopenta[b]thiophene backbone fused with an isoxazole moiety and a benzodioxin substituent.
  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 342.37 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anticancer properties. Initial studies suggest that it may act through multiple pathways, including inhibition of specific enzymes and modulation of signaling pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 1: Inhibition of Cytokine Production

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Test Compound75%65%
Control (Dexamethasone)85%80%

2. Anticancer Activity

The compound has also shown promise in anticancer assays. Studies involving various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) revealed significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF712.5
A54915.0

These results indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of NF-kB Signaling : The compound may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic proteins such as Bax.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Inflammatory Diseases : A clinical trial assessed the efficacy of a related compound in patients with rheumatoid arthritis, demonstrating significant reductions in disease activity scores.
  • Cancer Treatment Research : Another study investigated the use of a structural analog in combination therapy for lung cancer, showing enhanced efficacy when used alongside standard chemotherapeutics.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H18N2O6S/c1-26-21(25)18-12-3-2-4-17(12)30-20(18)22-19(24)13-10-15(29-23-13)11-5-6-14-16(9-11)28-8-7-27-14/h5-6,9-10H,2-4,7-8H2,1H3,(H,22,24)

InChI Key

QHMMFUDPNMVMHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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